
(S)-(-)-1-(1-Naphthyl)ethanol
Overview
Description
(S)-(-)-1-(1-Naphthyl)ethanol (CAS: 15914-84-8) is a chiral secondary alcohol featuring a naphthalene moiety substituted at the 1-position with a hydroxymethyl group. Its enantiomeric purity makes it a critical intermediate in pharmaceutical synthesis, particularly for mevinic acid analogues (HMG Co-A reductase inhibitors) and neuroactive tetrahydrofuran derivatives . The compound is typically synthesized via enzymatic resolution using lipases (e.g., Burkholderia cepacia lipase PS30) or bioreduction with immobilized yeast strains (Candida viswanathii MTCC 5158), achieving high enantiomeric excess (e.e.) . Its structural rigidity and aromaticity enable strong host-guest interactions, as demonstrated by its exceptional binding affinity (K₁ > 10⁵ M⁻¹) with zinc trisporphyrinate .
Biological Activity
(S)-(-)-1-(1-Naphthyl)ethanol, also known as SNE, is a chiral compound with significant biological activity, particularly in the pharmaceutical industry. This article provides an in-depth examination of its biological properties, synthesis methods, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₂O
- Chirality : Exhibits enantiomeric purity, with a specific optical rotation typically between -75.0 to -80.0 degrees at a concentration of 1 g/mL.
- Functional Group : Contains a naphthyl group attached to a secondary alcohol, contributing to its unique biological interactions.
Biological Activity
This compound is primarily recognized for its role as an intermediate in the synthesis of statins, specifically as an inhibitor of HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. This inhibition is essential for developing cholesterol-lowering drugs, making SNE relevant in therapeutic applications targeting hyperlipidemia.
The compound acts by:
- Inhibiting HMG-CoA Reductase : This enzyme is pivotal in the mevalonate pathway, which synthesizes cholesterol. By inhibiting this enzyme, SNE contributes to lowering cholesterol levels in the body .
- Enzyme Interactions : Studies have shown that SNE interacts with various enzymes involved in drug metabolism, including alcohol dehydrogenase. Understanding these interactions is vital for evaluating its pharmacokinetics and pharmacodynamics.
Synthesis Methods
Several methods exist for synthesizing this compound:
- Biocatalytic Synthesis : Utilizing microorganisms such as Candida viswanathii and Pichia kudriavzevii, researchers have achieved enantioselective reductions of 1-acetonaphthone to produce SNE with high conversion rates (up to 75%) and excellent enantiomeric excess (100%) using optimized fermentation conditions .
- Chemical Synthesis : Traditional organic synthesis methods can also yield SNE; however, biocatalysis offers advantages in terms of selectivity and environmental impact.
Case Study 1: Microbial Bioreduction
A study demonstrated the use of Pichia kudriavzevii for the bioreduction of 1-acetonaphthone to produce this compound. The study reported:
Case Study 2: Enzyme Interaction Studies
Research highlighted the interaction of this compound with alcohol dehydrogenase, providing insights into its metabolic pathways and potential effects on drug efficacy and safety.
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Key Features |
---|---|---|
(R)-(+)-1-(1-Naphthyl)ethanol | Enantiomer | Opposite optical activity; used in stereochemical studies |
2-Naphthol | Phenolic Compound | Lacks the ethyl group; different reactivity |
1-(2-Naphthyl)ethanol | Isomer | Different naphthyl substitution; varying biological activity |
These compounds differ primarily in their stereochemistry and substitution patterns on the naphthalene ring, affecting their biological activities and applications.
Scientific Research Applications
Pharmaceutical Applications
Chiral Intermediate in Drug Synthesis
(S)-(-)-1-(1-Naphthyl)ethanol is primarily recognized for its role as a chiral intermediate in the pharmaceutical industry. It is utilized in the synthesis of mevinic acid analogs, which are potent inhibitors of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. The ability to produce these compounds with high enantiomeric purity is essential for their efficacy and safety in clinical applications .
Case Study: Biotransformation Approaches
Research has demonstrated the successful biotransformation of racemic 1-(1-naphthyl)ethanol into this compound using microbial strains. A notable study identified Bacillus cereus WG3 as an effective biocatalyst, achieving an enantioselective conversion rate of 86% and a yield of 95% for this compound with 80% enantiomeric excess (ee) under optimized conditions (pH 7.0 and 30 °C) .
Organic Synthesis
Use in Asymmetric Synthesis
this compound is employed in asymmetric synthesis processes to produce other chiral compounds. Its hydroxyl group contributes to various reactions, making it a versatile building block in organic chemistry. The compound's chirality allows chemists to create specific stereoisomers that are often required in pharmaceutical formulations .
Data Table: Comparison of Synthetic Methods
Method | Yield (%) | Enantiomeric Excess (%) | Catalyst Used |
---|---|---|---|
Microbial Biotransformation | 95 | 80 | Bacillus cereus WG3 |
Chemical Resolution | Varies | Varies | Various |
Agricultural Applications
Potential Use as a Pesticide Intermediate
Emerging research indicates that this compound may also find applications in agricultural chemistry. Its derivatives could serve as intermediates in the synthesis of novel pesticides or herbicides, leveraging its chiral properties to enhance biological activity against pests while minimizing environmental impact .
Biotechnological Applications
Role in Biocatalysis
The compound's ability to undergo biotransformation makes it suitable for biotechnological applications. The use of microbial systems to produce this compound highlights its potential in sustainable chemical manufacturing processes, reducing reliance on traditional synthetic methods that often involve hazardous reagents .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing (S)-(-)-1-(1-Naphthyl)ethanol with high enantiomeric purity?
The synthesis of enantiomerically pure this compound can be achieved via enzymatic resolution of racemic mixtures. For example, subtilisin-catalyzed acylation using 2,2,2-trifluoroethyl butyrate in toluene at -78°C has been shown to yield (R)-1-(1-naphthyl)ethylamine and (S)-N-1-(1-naphthalenyl)ethylbutanamide, achieving up to 97% enantiomeric excess (ee) for the alcohol product . Chiral HPLC (e.g., Chiralcel OD column with hexanes/2-propanol) is critical for verifying ee .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- NMR : To confirm stereochemistry and purity by analyzing proton environments (e.g., shifts for naphthyl protons and the chiral center).
- Chiral HPLC : For quantifying enantiomeric excess (e.g., 90/10 hexanes/2-propanol at 1 mL/min) .
- Mass Spectrometry (MS) : To verify molecular weight (172.23 g/mol) and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Ensure adequate ventilation or local exhaust systems to avoid inhalation. Store at room temperature in a sealed, light-protected container .
Advanced Research Questions
Q. How can kinetic resolution parameters be optimized in the enzymatic acylation of racemic 1-(1-naphthyl)ethanol to achieve >95% enantiomeric excess?
Optimization involves:
- Catalyst Loading : Reducing catalyst (-)-III (R1=R2=Et, R3=Ph) to 1 mol% improves cost efficiency while maintaining high ee .
- Temperature : Reactions conducted at -78°C minimize side reactions and enhance enantioselectivity .
- Solvent Choice : Toluene improves substrate solubility and enzyme stability compared to polar solvents .
- Reagent Stoichiometry : Excess acylating agent (e.g., (iPrCO)₂O) drives the reaction to completion .
Q. How do steric and electronic effects of the naphthyl group influence reaction kinetics in asymmetric catalysis involving this compound?
The bulky naphthyl group increases steric hindrance at the chiral center, slowing racemization and enhancing enantioselectivity. Electronically, the aromatic system stabilizes transition states via π-π interactions with catalysts (e.g., phenyl groups in chiral catalysts), as observed in asymmetric acylation studies . Comparative studies with 1-phenylethanol (lacking the naphthyl group) show lower ee values under identical conditions .
Q. What strategies can resolve contradictions in reported optical rotation values for this compound across different solvent systems?
Discrepancies often arise from solvent polarity effects. To standardize measurements:
- Use anhydrous solvents (e.g., ethanol or chloroform) to avoid hydration-induced shifts.
- Validate purity via HPLC before measurement.
- Reference values from controlled studies, such as -73.7° (neat) or -97.0° (post-hydrolysis), as reported in chiral resolution workflows .
Q. What role does the naphthyl substituent play in the chiral recognition mechanisms during chromatographic separation of this compound?
The naphthyl group enhances interactions with chiral stationary phases (e.g., cellulose-based columns) via hydrophobic and π-π stacking, improving resolution. For example, Chiralcel OD columns separate enantiomers more effectively for naphthyl derivatives compared to phenyl analogs due to increased surface contact area .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(R)-1-(1-Naphthyl)ethylamine
- Structure : Differs by replacing the hydroxyl group with an amine.
- Synthesis : Prepared via enantioselective amination or resolution.
- Applications : Used in chiral stationary phases (CSPs) for enantiomeric separations. Diastereomeric CSPs derived from (S)- and (R)-1-(1-naphthyl)ethylamine show distinct selectivity for naphthol derivatives .
- Key Data: Property (S)-(-)-1-(1-Naphthyl)ethanol (R)-1-(1-Naphthyl)ethylamine Functional Group -OH -NH₂ Key Use Pharmaceutical intermediate Chiral chromatography Binding Affinity (K₁) >10⁵ M⁻¹ Not reported
1-(2-Naphthyl)ethanol
- Structure : Naphthyl group substituted at the 2-position.
- Synthesis: Synthesized via Fe(NO₃)₃·9H₂O-catalyzed amidation, achieving 97.3% yield .
- Applications : Less prevalent in pharmaceuticals but used in materials science.
- Key Difference : Reduced steric hindrance compared to the 1-naphthyl isomer, leading to higher reactivity in amidation reactions (97.3% vs. 90.2% yield) .
Calindol and Calhex 231
- Structure: Calindol ((R)-2-{1-(1-naphthyl)ethylaminomethyl}indole) and Calhex 231 ((1S,2S,1R)-N1-(4-chlorobenzoyl)-N2-[1-(1-naphthyl)ethyl]-1,2-diaminocyclohexane) incorporate the 1-(1-naphthyl)ethyl moiety.
- Applications: Calindol: Positive allosteric modulator of calcium-sensing receptors (CaR) .
- Key Data : The 1-naphthyl group enhances hydrophobic interactions with receptor pockets, critical for modulating CaR activity .
(S)-Phenylethylamine Derivatives
- Structure : Phenyl group instead of naphthyl.
- Applications: Used in Betti reactions to synthesize aminobenzylnaphthols. (S)-1-(1-Naphthyl)ethylamine-derived compounds (e.g., compounds 4–6) exhibit superior stereochemical control compared to (S)-phenylethylamine derivatives .
Physicochemical and Functional Comparisons
Binding Affinity and Host-Guest Interactions
- 1-(1-Naphthyl)ethanol: Displays unprecedented circular dichroism (CD) sensitivity (µM-level detection) due to multipoint interactions (coordination, π-π stacking) with zinc trisporphyrinate .
- Naphthalen-1-ylmethanol: Lacks the ethyl chain, resulting in weaker binding (K₁ ~10³ M⁻¹) .
Data Tables
Table 1: Key Properties of Selected Compounds
Table 2: Binding Constants with Zinc Trisporphyrinate
Compound | Binding Constant (K₁, M⁻¹) |
---|---|
This compound | >10⁵ |
1-(2-Naphthyl)ethanol | ~10³ |
Naphthalen-1-ylmethanol | ~10³ |
Properties
IUPAC Name |
(1S)-1-naphthalen-1-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRQOYRPWJULJN-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936062 | |
Record name | 1-(Naphthalen-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15914-84-8 | |
Record name | 1-(Naphthalen-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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